

HPLC Methods for Flavoxate HCl Quantification: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Flavoxate

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Flavoxate HCl is a flavone derivative used for its smooth muscle relaxant properties, particularly in the treatment of urinary tract disorders [1]. High-Performance Liquid Chromatography (HPLC) is a key technique for its analysis in bulk substance and pharmaceutical formulations. The table below summarizes the parameters from several robust and validated methods.

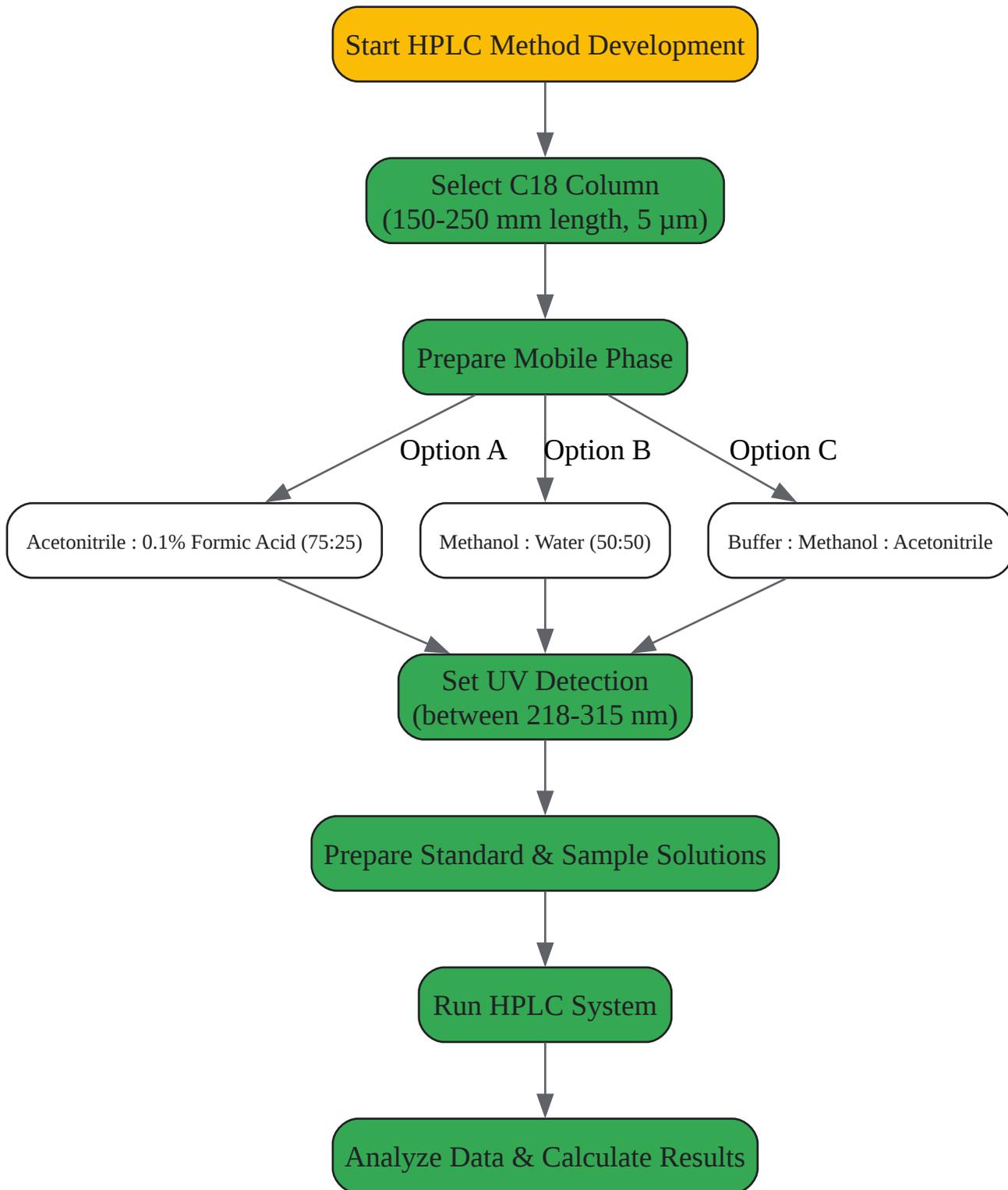
Table 1: Summary of Developed HPLC Methods for Flavoxate HCl

Method Parameter	Method 1: Bulk & Formulation Analysis [1]	Method 2: Stability-Indicating Assay [2]	Method 3: Simultaneous Assay with Moxifloxacin [3]
Application	Quantification in bulk & tablets	Stability-indicating; degradation kinetics	Simultaneous estimation with Moxifloxacin
Column	Eclipse C18 (150 mm × 4.6 mm, 5 μm)	LiChrospher 100 C18 (250 mm × 4 mm, 5 μm)	Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile : 0.1% Formic acid (75:25, v/v)	Methanol : Water (50:50, v/v)	Phosphate Buffer (50mM, pH 5) : Methanol : Acetonitrile (50:20:30, v/v)
Flow Rate	0.8 mL/min	0.8 mL/min	1.2 mL/min

Method Parameter	Method 1: Bulk & Formulation Analysis [1]	Method 2: Stability-Indicating Assay [2]	Method 3: Simultaneous Assay with Moxifloxacin [3]
Detection Wavelength	218 nm	315 nm	299 nm (Moxifloxacin), 250 nm (Flavoxate/IS)
Injection Volume	20 µL	20 µL	20 µL
Internal Standard	Ibuprofen	Not used	Valsartan
Linearity Range	1 – 250 µg/mL	1 – 300 µg/mL	2 – 200 µg/mL (Flavoxate)
Retention Time	1.44 min (Flavoxate)	2.92 min (Flavoxate)	Not explicitly stated

| **Key Validation Results** | Recovery: 97.4-101.3% LOD: 0.23 µg/mL LOQ: 0.69 µg/mL | Recovery: 99.46%
Robustness: Validated | Validated as per ICH guidelines |

The following workflow outlines the general process for method development and sample analysis based on the protocols above:



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Detailed Standard Operating Procedure (SOP)

This SOP is primarily adapted from the method used for bulk and formulation analysis [1], with references to other approaches where applicable.

Scope

This procedure applies to the identification and quantification of **Flavoxate** HCl in bulk drug substance and solid dosage forms using Reverse-Phase HPLC with UV detection.

Materials and Equipment

- **HPLC System:** Agilent 1200 series or equivalent, with a diode array detector (DAD) or variable wavelength detector.
- **Column:** Zorbax Eclipse C18 (150 mm × 4.6 mm, 5 μm) [1]. Alternatively, a LiChrospher 100 C18 column (250 mm × 4 mm, 5 μm) can be used for the stability-indicating method [2].
- **Chemicals:** HPLC-grade acetonitrile, methanol, and formic acid. Deionized water (Milli-Q or equivalent).
- **Standards:** **Flavoxate** HCl reference standard (purity ≥99%), Ibuprofen for internal standard (if applicable) [1].

Chromatographic Conditions

- **Mobile Phase:** Acetonitrile and 0.1% v/v formic acid in water (75:25, v/v). Degas by sonication for 10 minutes before use [1].
- **Flow Rate:** 0.8 mL/min [1] [2].
- **Column Temperature:** Ambient.
- **Detection Wavelength:** 218 nm [1].
- **Injection Volume:** 20 μL.

Preparation of Solutions

- **Standard Stock Solution (1 mg/mL):** Accurately weigh about 25 mg of **Flavoxate** HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase [1] [2].
- **Internal Standard Solution (Ibuprofen, 1 mg/mL):** Accurately weigh 10 mg of Ibuprofen into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase [1].

- **Calibration Standards:** Transfer appropriate aliquots of the standard stock solution (e.g., 0.1, 1, 5, 10, 15 mL) into a series of 10 mL volumetric flasks. Add 0.5 mL of the internal standard solution to each flask. Dilute to volume with the mobile phase to obtain concentrations ranging from 1 to 250 µg/mL of **Flavoxate** HCl [1].
- **Sample Solution from Tablets:** Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to about 10 mg of **Flavoxate** HCl into a 10 mL volumetric flask. Add about 8 mL of mobile phase, sonicate for 10 minutes to extract the drug, and dilute to volume. Filter the solution through a 0.45 µm nylon membrane filter. Dilute the filtrate further with the mobile phase to obtain a concentration within the linear range of the calibration curve [1].

System Suitability Test

Before sample analysis, ensure the system is suitable. Inject a standard solution (e.g., 100 µg/mL) in replicate (n=5). The system is suitable if:

- The %RSD of the peak area for **Flavoxate** HCl is $\leq 2.0\%$.
- The tailing factor for the **Flavoxate** peak is ≤ 1.5 .
- The number of theoretical plates is >2000 [1].

Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
- Inject the mobile phase as a blank.
- Sequentially inject each calibration standard in triplicate.
- Inject the sample preparations (in duplicate or triplicate).
- Record the chromatograms and measure the peak areas (or peak area ratios if using an internal standard).

Method Validation Protocol

The developed method must be validated as per ICH guidelines. Key parameters and acceptance criteria are summarized below.

Table 2: Method Validation Parameters and Results

Validation Parameter	Protocol Description	Acceptance Criteria / Typical Results
Specificity	Confirm no interference from excipients or degradation products at the analyte retention time [2].	The method should be specific, as demonstrated by forced degradation studies [2].
Linearity	Analyze at least 6 concentrations of Flavoxate HCl across the range (e.g., 1-250 µg/mL) [1].	Correlation coefficient (r^2) ≥ 0.999 . The intercept is not statistically different from zero [1].
Accuracy (Recovery)	Analyze samples spiked with known amounts of standard at three levels (e.g., 50%, 100%, 150%).	Mean recovery between 98.0% and 102.0% [1].

| **Precision | Repeatability:** Analyze 6 replicates of a single sample batch. **Intermediate Precision:** Perform analysis on a different day or with a different analyst [1]. | %RSD for repeatability and intermediate precision should be $\leq 2.0\%$ [1]. | | **LOD & LOQ** | Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ [1]. | LOD: **0.23 µg/mL**; LOQ: **0.69 µg/mL** (for a specific method) [1]. | | **Robustness** | Deliberately vary parameters like flow rate (± 0.1 mL/min), mobile phase composition ($\pm 2\%$), and wavelength (± 1 nm) [1]. | The method should retain system suitability; %RSD and resolution should remain within limits [1]. |

Application Notes for Researchers

- **For Stability Studies:** The stability-indicating method [2] is essential for forced degradation studies to establish the inherent stability of the drug substance and for analyzing stability samples. It has been proven effective under acid, base, oxidative, thermal, and photolytic stress conditions.
- **For Combination Formulations:** If analyzing **Flavoxate** HCl in combination with other drugs like Moxifloxacin [3] or Ofloxacin [4], the simultaneous assay methods are more appropriate. These require careful selection of wavelength and mobile phase to ensure baseline separation of all active components.
- **For Metabolite Analysis:** Note that **Flavoxate** is rapidly metabolized to 3-Methylflavone-8-Carboxylic Acid (MFA). Separate, specific HPLC methods have been developed for quantifying MFA in biological fluids like plasma and urine for pharmacokinetic and bioequivalence studies [5] [6].

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